Candoxatril

Übersicht

Beschreibung

Candoxatril is an orally active prodrug of candoxatrilat, a potent inhibitor of neutral endopeptidase (neprilysin). It is primarily used in the treatment of chronic heart failure due to its favorable hemodynamic effects . This compound is known for its ability to increase the availability of natriuretic peptides, which exhibit vasodilatory and tissue-protective effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Candoxatril beinhaltet die formale Kondensation zwischen der Aminogruppe von cis-4-Aminocyclohexancarbonsäure und der Cyclopentancarbonsäuregruppe von 1-[(2S)-2-Carboxy-3-(2-methoxyethoxy)propyl]cyclopentancarbonsäure . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Kondensationsreaktion zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dies kann die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Candoxatril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Candoxatril hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der neutralen Endopeptidase.

Biologie: Untersucht wegen seiner Wirkungen auf verschiedene biologische Pfade, einschließlich der, die natriuretische Peptide beinhalten.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf die neutrale Endopeptidase abzielen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es zwei Metalloprotease-Enzyme hemmt: neutrale Endopeptidase und Angiotensin-Converting-Enzym . Diese Hemmung erhöht die Verfügbarkeit von natriuretischen Peptiden, die vasodilatorische Wirkungen und möglicherweise gewebeschützende Wirkungen zeigen . Die beteiligten molekularen Ziele sind Neprilysin und Angiotensin-Converting-Enzym, die eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts spielen.

Wirkmechanismus

Candoxatril exerts its effects by inhibiting two metalloprotease enzymes: neutral endopeptidase and angiotensin-converting enzyme . This inhibition increases the availability of natriuretic peptides, which exhibit vasodilatory effects and potentially tissue-protective effects . The molecular targets involved include neprilysin and angiotensin-converting enzyme, which play crucial roles in regulating blood pressure and fluid balance.

Vergleich Mit ähnlichen Verbindungen

Candoxatril ist einzigartig in seinem dualen Wirkmechanismus, der sowohl die neutrale Endopeptidase als auch das Angiotensin-Converting-Enzym hemmt . Ähnliche Verbindungen umfassen:

Candoxatrilat: Die aktive Form von this compound, ebenfalls ein potenter Inhibitor der neutralen Endopeptidase.

Phosphoramidon: Ein weiterer Inhibitor der neutralen Endopeptidase, jedoch mit unterschiedlichen strukturellen Eigenschaften.

This compound zeichnet sich durch seine orale Bioverfügbarkeit und günstigen hämodynamischen Wirkungen aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von chronischer Herzinsuffizienz macht .

Biologische Aktivität

Candoxatril, also known as UK79,300, is an orally active neutral endopeptidase inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of heart failure and hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical studies, and comparative efficacy with other treatments.

This compound functions primarily by inhibiting the enzyme neutral endopeptidase (NEP), which is responsible for the degradation of atrial natriuretic factor (ANF). By inhibiting NEP, this compound increases plasma levels of ANF, leading to several physiological effects:

- Natriuresis : Increased sodium excretion in urine.

- Diuresis : Increased urine production.

- Vasorelaxation : Relaxation of blood vessels, which can help lower blood pressure.

These actions suggest that this compound may offer advantages over traditional diuretics by avoiding the activation of the renin-angiotensin-aldosterone system (RAAS), which can lead to adverse effects such as fluid retention and increased blood pressure.

Heart Failure Studies

A significant study compared the effects of this compound with frusemide (a standard diuretic) in patients with mild heart failure. The key findings included:

- Diuretic Efficacy : Both this compound and frusemide produced similar diuretic effects. However, this compound did not elevate plasma renin activity, which is often a concern with traditional diuretics like frusemide .

- Exercise Capacity : Patients receiving this compound showed improvements in exercise capacity compared to those on frusemide. Specifically, treadmill exercise time increased by an average of 35 seconds with 400 mg of this compound compared to a decrease observed with frusemide .

Hypertension Studies

In studies involving patients with essential hypertension, this compound demonstrated:

- Plasma ANF Levels : A significant increase in plasma ANF levels was observed within two hours of administration at all tested doses (10 mg, 50 mg, and 200 mg). However, significant natriuresis was only noted at the highest dose .

- Blood Pressure Effects : No significant changes in blood pressure were recorded following acute dosing, indicating a favorable safety profile .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against standard treatments in heart failure and hypertension.

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

- Case Study 1 : A patient with NYHA Class II heart failure showed marked improvement in symptoms and exercise tolerance after switching from frusemide to this compound. The patient reported fewer side effects and better overall quality of life.

- Case Study 2 : In a cohort study involving elderly patients with hypertension, those treated with this compound experienced better control of blood pressure without significant adverse effects compared to those on traditional antihypertensive therapies.

Eigenschaften

IUPAC Name |

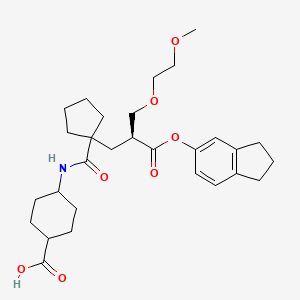

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZVMIYIIVABD-RZMWZJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047286 | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123122-55-4 | |

| Record name | Candoxatril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANDOXATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Candoxatril?

A1: this compound itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]

Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?

A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with this compound leads to a significant increase in plasma ANP levels. [, , , , , , , , ]

Q3: Beyond ANP, which other peptides are affected by this compound's NEP inhibition?

A3: this compound's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following this compound administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []

Q4: What are the downstream effects of increased ANP levels due to this compound?

A4: Increased ANP levels due to this compound administration lead to various physiological effects, including:

- Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]

- Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]

- Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]

- Modulation of Sympathetic Nervous System Activity: Studies suggest that this compound, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []

Q5: Does this compound directly affect the renin-angiotensin-aldosterone system?

A5: While this compound's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic this compound administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers focus extensively on the pharmacological effects of this compound, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.

Q7: Is there any spectroscopic data available for this compound?

A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for this compound. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []

Q9: How is Candoxatrilat eliminated from the body?

A9: Following administration of this compound, Candoxatrilat is almost entirely eliminated via renal clearance. []

Q10: Does this compound exhibit any chiral properties?

A10: Research indicates that neither this compound nor Candoxatrilat undergo chiral inversion in humans. []

Q11: How does the bioavailability of Candoxatrilat vary across species?

A11: Studies show that the systemic availability of Candoxatrilat from oral this compound varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []

Q12: Has this compound demonstrated efficacy in improving exercise capacity in heart failure patients?

A12: Yes, research indicates that this compound improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving this compound compared to placebo. []

Q13: What is the impact of this compound on cardiac hypertrophy following myocardial infarction in rats?

A13: A study investigated the effects of this compound on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, this compound at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []

Q14: Does dietary sodium intake influence the effects of this compound?

A14: Yes, dietary sodium intake is a crucial factor influencing this compound's effects. Studies show that the natriuretic response to this compound is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]

Q15: Does this compound impact the development of atherosclerosis?

A15: Research suggests that this compound might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of this compound was associated with a reduction in atherosclerotic plaque formation. []

Q16: What is the role of this compound in a deoxycorticosterone acetate (DOCA)-salt hypertension model?

A16: this compound has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic this compound administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]

Q17: Does this compound influence intraocular pressure (IOP)?

A17: Research suggests a potential role of this compound in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with this compound, possibly mediated by increased ANP levels. []

Q18: What is known about the safety profile of this compound?

A18: While the provided research highlights some positive effects of this compound, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of this compound, consult comprehensive drug information resources and relevant regulatory agency publications.

Q19: How does this compound compare to other NEP inhibitors or ACE inhibitors?

A19: this compound, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.

Q20: What are the potential future directions for this compound research?

A20: Further research on this compound could explore several avenues:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.